N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone-based acetamide derivative. Its core structure comprises a dihydrothieno[3,2-d]pyrimidin-4-one scaffold substituted at position 3 with a 2-fluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 4-bromophenyl substituent.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJREXQKUHXAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its unique structure, featuring a thienopyrimidine core and various substituents, suggests a range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19BrFN3O2S2
- Molecular Weight : 544.46 g/mol
- CAS Number : 498545-63-4
- Density : 1.62 g/cm³ (predicted)
- pKa : 12.10 (predicted)
Anticancer Activity
Recent studies have demonstrated that compounds containing thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with an IC50 value indicating moderate potency.
- Hek293 (human embryonic kidney) : Also demonstrated reduced viability upon treatment.
The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to “thymineless death” in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Thymidylate Synthase | 10.5 | |
| Dihydrofolate Reductase | 15.0 | |
| Cyclooxygenase-2 | Moderate | |
| Lipoxygenases (LOX-5, LOX-15) | Moderate |
These activities suggest that the compound may be useful in developing new treatments for diseases characterized by excessive cell proliferation, such as cancer.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide to various protein targets. The results indicated strong interactions through hydrogen bonding and halogen bonding due to the presence of bromine and fluorine atoms, enhancing its biological activity by stabilizing the ligand-receptor complex .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thienopyrimidine derivatives, including N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .
Study 2: Enzyme Inhibition Profiles
Another research effort focused on the enzyme inhibition profiles of this compound. It was found to effectively inhibit TS and DHFR, which are critical for nucleotide synthesis in rapidly dividing cells. The study provided detailed IC50 values and mechanistic insights into how these interactions could lead to therapeutic applications in oncology .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives similar to N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB231) while exhibiting lower toxicity to normal cells, suggesting a selective action against cancerous tissues .
Antimicrobial Properties
2.1 Activity Against Bacterial Strains
Compounds containing thieno and pyrimidine moieties have been investigated for their antibacterial properties. The presence of the sulfanyl group in N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria .
Pharmaceutical Synthesis
3.1 Intermediate for Drug Development
N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it can be utilized in the synthesis of statins and other cholesterol-lowering medications due to its structural similarity to known HMG-CoA reductase inhibitors . The compound's ability to undergo further chemical transformations makes it a valuable building block in drug design.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications to the bromine and fluorine substituents can significantly influence its biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances lipophilicity and cellular uptake |
| Fluorine (F) | Increases metabolic stability |
| Sulfanyl group | Improves interaction with target enzymes |
Case Studies
Several studies have highlighted the efficacy of similar compounds derived from thieno-pyrimidine scaffolds:
- Anticancer Efficacy : A compound structurally related to N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide was tested against various cancer cell lines and showed IC50 values comparable to established chemotherapeutics .
- Antibacterial Studies : Research demonstrated that thieno-pyrimidine derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key analogues differ in substituents on the pyrimidinone core, acetamide side chain, or aromatic rings. These modifications impact physicochemical properties, pharmacokinetics, and target interactions.
Table 1: Structural Comparison of Thienopyrimidinone Acetamides
*Estimated based on similar structures. †Calculated from molecular formulas in evidence. ‡Derived from ChemSpider data.
Physicochemical and Crystallographic Properties
- Crystallinity: Derivatives such as N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (MW 452.385) may form stable crystals due to planar aromatic systems and halogen interactions .
- Dihedral Angles : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide , a dihedral angle of 66.4° between aromatic rings influences packing efficiency and solubility .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 2-fluorophenylamine with thiophene-2,3-dione to form the thieno[3,2-d]pyrimidin-4-one core.
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution using 2-mercaptoacetic acid and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane under reflux .
- Step 3 : Final coupling with 4-bromoaniline using carbodiimide-mediated amidation .
Optimization : - Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of EDC) and temperature (reflux at 40–50°C) to improve yields (typically 60–75%) .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement. For example, analyze dihedral angles between the thienopyrimidinone core and substituents to confirm spatial arrangement (e.g., bromophenyl vs. fluorophenyl groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent integration (e.g., 4-bromophenyl protons at δ 7.4–7.6 ppm; fluorophenyl protons at δ 7.1–7.3 ppm).
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and sulfanyl (C–S) bonds at ~600–700 cm⁻¹ .
- HPLC-MS : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and crystallinity?
- Methodological Answer :
- Biological Activity : Replace the 4-bromo or 2-fluoro groups with other halogens (e.g., Cl, I) and assay against kinase targets (e.g., CK1). Use IC₅₀ values from kinase inhibition assays to establish SAR. For example, bromine enhances hydrophobic interactions in enzyme binding pockets, while fluorine improves metabolic stability .
- Crystallinity : Compare crystal packing of derivatives. Bromine’s larger atomic radius increases van der Waals interactions, often leading to tighter packing (e.g., reduced unit cell volume vs. chloro analogs) .
Example Data :
| Substituent | IC₅₀ (nM) | Unit Cell Volume (ų) |
|---|---|---|
| Br | 12.3 | 2748.9 |
| Cl | 28.7 | 2856.2 |
Q. What challenges arise in crystallographic refinement, particularly for disordered substituents, and how can they be resolved?
- Methodological Answer :
- Disorder Issues : Bromophenyl/fluorophenyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths/angles .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O bonds) using PLATON. For example, in similar acetamide derivatives, hydrogen bonds along the [100] axis stabilize crystal packing .
Refinement Protocol : - Collect high-resolution data (≤ 0.8 Å) to resolve disorder.
- Apply anisotropic displacement parameters for non-H atoms.
- Validate with R-factor convergence (< 0.05) and residual electron density maps .
Q. How can researchers elucidate the compound’s mechanism of action against kinase targets?
- Methodological Answer :
- Kinase Assays : Perform in vitro kinase inhibition assays (e.g., ADP-Glo™) using recombinant CK1 or EGFR kinases. Compare inhibition kinetics (Kᵢ) with known inhibitors (e.g., VUF10474) .
- Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions. Key residues (e.g., Lys38 in CK1) may form hydrogen bonds with the pyrimidinone carbonyl .
- Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays. Correlate IC₅₀ values with kinase inhibition data .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported dihedral angles between similar derivatives?
- Methodological Answer :
- Compare datasets from multiple sources (e.g., CSD entries). For example, dihedral angles between the thienopyrimidinone core and aryl groups vary by 15–20° across derivatives due to crystal packing forces .
- Perform conformational analysis using DFT calculations (e.g., Gaussian 16) to identify energetically favored geometries. Validate with variable-temperature NMR to detect rotational barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
